molecular formula C10H15NO2S2 B5550992 1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine

1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine

Cat. No. B5550992
M. Wt: 245.4 g/mol
InChI Key: ZJOSRTAMDOARSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine often involves multi-step chemical processes. For example, the synthesis of thieno[3,4-b]pyridine and thieno[3,4-c]pyridine was achieved through steps like photochlorination, condensation with sodium sulfide, oxidation, and catalytic dehydration (Klemm, Johnson, & White, 1970). Moreover, the synthesis of thieno[3, 2-b]pyrroles from pyrrolidines with elemental sulfur involved oxidative cyclization and intramolecular thienannulation (Yue et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is often intricate. For instance, the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine showed the importance of stereocenters in their molecular structure (Carosati et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds are diverse. For example, thienopyridine sulfones undergo various chemical reactions like Diels-Alder condensation (Klemm & Merrill, 1972). Furthermore, the synthesis of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives involves reactions with chloromethyl organyl sulfones (Kalugin & Shestopalov, 2019).

Physical Properties Analysis

The physical properties of compounds in this category can be quite varied. For instance, fluorinated polyamides containing pyridine and sulfone moieties exhibit specific physical properties like solubility in organic solvents and high-temperature stability (Liu et al., 2013).

Chemical Properties Analysis

The chemical properties are closely related to their structure and synthesis process. For instance, the oxidation of thieno[2,3-b]pyridines with bleach leads to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines (Stroganova et al., 2019), which showcases the reactivity of such compounds under specific conditions.

Scientific Research Applications

Synthesis and Properties of Novel Compounds

  • Fluorinated Polyamides with Pyridine and Sulfone Moieties : A study by Xiao-Ling Liu et al. (2013) describes the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit high glass transition temperatures, thermal stability, and mechanical strength, alongside low dielectric constants and moisture absorption. They could be potential materials for electronic applications due to their excellent physical properties and high transparency (Liu et al., 2013).

Catalytic Applications

  • Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride : Research by A. Moosavi‐Zare et al. (2013) introduces an ionic liquid, namely sulfonic acid functionalized pyridinium chloride, as an efficient catalyst for the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This showcases the utility of such ionic liquids in facilitating solvent-free, efficient, and environmentally friendly synthesis processes (Moosavi‐Zare et al., 2013).

Medicinal Chemistry

  • Stereochemistry of L-Type Calcium Channel Blockers : The study by E. Carosati et al. (2009) explores the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a cardiovascular L-type calcium channel blocker. This research provides insights into the stereochemistry and its impact on the pharmacological properties of such compounds, contributing to the development of more effective and selective drugs (Carosati et al., 2009).

Organic Synthesis and Material Science

  • Sulfonated Tetrahydropyridine Derivatives : A publication by Yuanyuan An and Jie Wu (2017) discusses a method for accessing sulfonated tetrahydropyridine derivatives through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. Such derivatives have potential applications in various fields of organic synthesis and material science (An & Wu, 2017).

Safety and Hazards

Sigma-Aldrich provides “1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine” to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information is not available in the sources I found.

Future Directions

The future directions for “1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine” would depend on the specific research context. Pyrrolidine derivatives are widely used in drug discovery and medicinal chemistry, and there is ongoing research into new synthetic methods and potential applications .

properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)sulfonylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S2/c1-8-7-10(9(2)14-8)15(12,13)11-5-3-4-6-11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOSRTAMDOARSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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